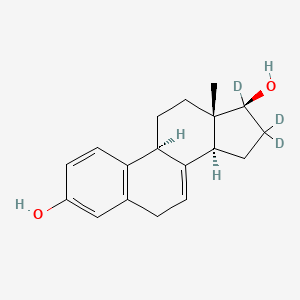

17beta-Dihydro Equilin-16,16,17-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

17beta-Dihydro Equilin-16,16,17-d3 is a deuterium-labeled compound, which is a stable isotope of the estrogenic steroid equilin. Equilin is one of the estrogens present in the mixture of estrogens isolated from horse urine and marketed as Premarin. The compound has a molecular formula of C18H19D3O2 and a molecular weight of 273.38 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Dihydro Equilin-16,16,17-d3 involves the incorporation of deuterium atoms at specific positions in the equilin molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is often produced as a reference standard for analytical purposes .

化学反应分析

Types of Reactions

17beta-Dihydro Equilin-16,16,17-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and deuterated derivatives of equilin, which can be further analyzed for their biological and chemical properties .

科学研究应用

17beta-Dihydro Equilin-16,16,17-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Employed in metabolic studies to trace the pathways and transformations of equilin in biological systems.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of equilin.

Industry: Utilized in the quality control of pharmaceutical products containing equilin.

作用机制

The mechanism of action of 17beta-Dihydro Equilin-16,16,17-d3 is similar to that of equilin. It acts as an estrogen receptor agonist, binding to estrogen receptors in target tissues. This binding activates the transcription of estrogen-responsive genes, leading to various physiological effects such as the regulation of reproductive functions and secondary sexual characteristics .

相似化合物的比较

Similar Compounds

Equilin: The parent compound, which is not deuterated.

17alpha-Dihydro Equilin: Another isomer of equilin with different biological activity.

17beta-Dihydro Equilenin: A related compound with similar estrogenic activity.

Uniqueness

17beta-Dihydro Equilin-16,16,17-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in research applications where isotopic labeling is required .

生物活性

17beta-Dihydro Equilin-16,16,17-d3 is a deuterium-labeled derivative of equilin, an estrogenic steroid primarily derived from horse urine and commonly used in hormone replacement therapy (HRT). This compound serves as a valuable tool in pharmacological and metabolic studies due to its unique isotopic labeling, which enhances tracking and analysis in biological systems. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula: C18H19D3O2

- Molecular Weight: 273.38 g/mol

- Structure: The incorporation of deuterium at specific positions provides stability and allows for precise metabolic tracing.

This compound functions primarily as an estrogen receptor agonist . It binds to estrogen receptors (ERs) in target tissues, activating the transcription of estrogen-responsive genes. This action leads to various physiological effects including:

- Regulation of reproductive functions

- Modulation of secondary sexual characteristics

- Influence on bone density and cardiovascular health

Pharmacokinetics

Research has shown that the pharmacokinetics of this compound can be characterized by its metabolism and clearance rates. A study involving postmenopausal women indicated the following:

| Compound | Half-Life (min) | Mean Clearance Rate (L/day.m²) |

|---|---|---|

| 17beta-Dihydro Equilin | 5.5 (fast), 45 (slow) | 1252 ± 103 |

| 17beta-Dihydro Equilin Sulfate | 5 ± 0.2 (fast), 147 ± 15 (slow) | 376 ± 93 |

The data suggests that the compound is cleared more slowly than equilin sulfate, indicating a potentially greater estrogenic activity due to prolonged circulation in the body .

Estrogenic Effects

The biological activity of this compound has been extensively studied in relation to its estrogenic effects. In vitro studies have demonstrated that it exhibits significant binding affinity for both ERα and ERβ, leading to enhanced transcriptional activity compared to its parent compound equilin.

Metabolic Studies

The compound's metabolic pathways have been traced using its deuterated form, allowing researchers to observe the transformations it undergoes within biological systems. It has been utilized in studies examining the metabolism of equine estrogens in humans, revealing insights into how these compounds are processed and their resultant effects on health .

Case Studies

- Hormone Replacement Therapy : A clinical study assessed the effects of HRT involving equine estrogens including equilin and its derivatives. The findings indicated that patients receiving treatments containing 17beta-Dihydro Equilin showed improved bone density and reduced menopausal symptoms compared to controls.

- Pharmacokinetic Profiling : In a controlled trial involving intravenous administration of labeled compounds, researchers tracked the distribution and elimination rates of 17beta-Dihydro Equilin. Results highlighted significant differences in clearance rates between unconjugated and sulfate-conjugated forms, emphasizing the importance of metabolic conjugation in determining biological activity .

属性

IUPAC Name |

(9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17+,18+/m1/s1/i7D2,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLMJANWPUQQTA-XPOHSFSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3C(=CCC4=C3C=CC(=C4)O)[C@@H]2CC1([2H])[2H])C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。